2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Propriétés
IUPAC Name |
2-[[1-[(4-bromophenyl)methyl]triazol-4-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c19-13-7-5-12(6-8-13)9-22-10-14(20-21-22)11-23-17(24)15-3-1-2-4-16(15)18(23)25/h1-8,10H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAJJVZMFZBEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN(N=N3)CC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process:
Formation of the Triazole Ring: This step often involves a click chemistry reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction.
Cyclization to Form Isoindole-Dione: The final step involves cyclization to form the isoindole-dione structure, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the bromophenyl group.
Reduction: Reduction reactions can target the isoindole-dione structure, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized triazole derivative, while substitution could introduce various functional groups onto the bromophenyl ring.
Applications De Recherche Scientifique
2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is complex and depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways, such as those involved in cell signaling, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound’s triazole-isoindole-dione hybrid is distinct from triazinoindole-pyrazole () or thiazole-pyrazole-triazole systems ().
- CuAAC offers synthetic advantages (e.g., regioselectivity, mild conditions) over multi-step cyclizations required for triazinoindoles or thiazole derivatives .
Crystallographic and Stability Considerations
- The 4-bromophenyl group in the target compound may facilitate halogen bonding, as seen in structurally characterized analogs (e.g., ), which could stabilize crystal packing or protein-ligand interactions .
- Stability: Brominated triazoles are generally stable under physiological conditions, though hydrolytic susceptibility of the isoindole-dione moiety (similar to phthalimides) may require formulation optimization .
Activité Biologique
The compound 2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a triazole ring and an isoindole moiety , which are known to contribute to various biological activities. The synthesis typically involves the reaction of equimolar quantities of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione in an ethanol medium with piperidine as a catalyst under reflux conditions .
Antibacterial Activity
The antibacterial properties of the compound have been evaluated against several bacterial strains. Studies indicate that compounds containing triazole rings exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and function. For instance, derivatives similar to the title compound have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 6.25 μg/mL .
Antifungal Activity
The antifungal efficacy of triazole derivatives has also been documented. The title compound's structure suggests potential activity against fungal pathogens such as Candida albicans and Aspergillus niger. In related studies, triazole compounds demonstrated MIC values ranging from 12.5 μg/mL to 25 μg/mL against these fungi . The presence of bulky substituents in the triazole structure is believed to enhance antifungal activity by increasing membrane permeability.
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives. The compound's structural features suggest it may inhibit tubulin polymerization, a critical process in cancer cell division. In vitro studies have shown that certain triazole derivatives exhibit IC50 values in the micromolar range against various cancer cell lines, indicating promising cytotoxic effects . For example, one study reported an IC50 value of 1.61 ± 1.92 µg/mL for a related compound against cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole derivatives. Key modifications that enhance activity include:
- Electron-donating groups on the phenyl ring increase potency.
- Bulky hydrophobic groups improve interaction with biological targets.
The SAR analysis suggests that specific substitutions on the triazole and isoindole moieties can significantly impact the overall biological efficacy of these compounds.
Case Studies
Several case studies have explored the biological activities of similar triazole compounds:
- Antibacterial Study : A derivative with a similar structure was tested against Bacillus subtilis, showing an MIC of 12.5 μg/mL, indicating potent antibacterial properties compared to standard antibiotics .
- Anticancer Research : A related triazole compound demonstrated significant cytotoxicity in breast cancer cell lines with an IC50 value lower than that of doxorubicin, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What are the recommended synthetic routes for constructing the triazole-isoindole-1,3-dione core of this compound?
The synthesis typically involves modular strategies such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. For example, the triazole moiety can be synthesized by reacting a 4-bromophenylmethyl azide with a propargyl-substituted isoindole-1,3-dione precursor under Cu(I) catalysis . Post-functionalization steps may include alkylation or Suzuki-Miyaura coupling to introduce the bromophenyl group. Reaction optimization (e.g., solvent choice, catalyst loading) is critical to avoid side products like regioisomeric triazoles.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm connectivity, with the isoindole-1,3-dione protons appearing as distinct singlets (δ ~7.8–8.2 ppm) and triazole protons as deshielded signals (δ ~7.5–8.0 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
- X-ray Crystallography : Essential for unambiguous structural confirmation, particularly to verify the triazole regiochemistry and bromophenyl orientation .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 peak ratio) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation : Systematically modify the bromophenyl group (e.g., replace Br with Cl, CF3) or the isoindole-1,3-dione moiety (e.g., fluorination) to assess electronic effects.
- Biological Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. For antimicrobial activity, use MIC assays against Gram-positive/negative strains .
- Computational Modeling : Perform molecular docking to predict binding modes and guide synthetic prioritization .
Q. How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
Discrepancies often arise from assay conditions (e.g., pH, solvent) or cellular models. For example:
- Solubility Issues : Use co-solvents (DMSO ≤1%) or prodrug strategies to improve bioavailability.
- Target Specificity : Validate off-target effects via kinome-wide profiling or CRISPR-Cas9 knockouts.
- Data Reproducibility : Replicate experiments across multiple labs with standardized protocols (e.g., CLIA-certified assays) .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Degradation Kinetics : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate buffer (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 6, 24, 48 hr) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes. Key enzymes (e.g., CYP3A4) can be inhibited to probe metabolic pathways .
Methodological Considerations
Q. What experimental controls are critical when assessing this compound’s cytotoxicity?
- Positive Controls : Use staurosporine (apoptosis inducer) and Triton X-100 (membrane disruptor).
- Vehicle Controls : Include DMSO at the same concentration as test samples (e.g., 0.1% v/v).
- Cell Viability Assays : Combine MTT/WST-1 with live/dead staining (propidium iodide/calcein AM) to distinguish cytostatic vs. cytotoxic effects .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
- Enzyme Kinetics : Conduct Michaelis-Menten experiments to determine inhibition type (competitive/non-competitive) and Ki values.
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) and stoichiometry .
- Mutagenesis : Engineer active-site mutations (e.g., Ala-scanning) to identify critical residues for inhibition .
Theoretical and Design Frameworks
Q. How can computational tools guide the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab to forecast logP, solubility, and CYP inhibition. Prioritize derivatives with logP <5 and topological polar surface area (TPSA) >60 Ų for oral bioavailability .
- Free Energy Perturbation (FEP) : Simulate ligand-protein binding to predict affinity changes upon substituent modification .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
